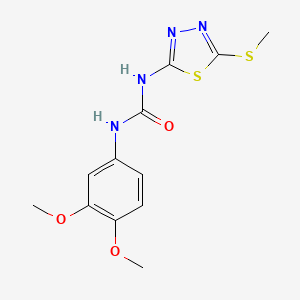
1-(3,4-Dimethoxyphenyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiadiazol-urea derivatives, including compounds similar to 1-(3,4-Dimethoxyphenyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea, often involves reactions between heterocyclic amines and isocyanates under solvent conditions, sometimes employing microwave irradiation for efficiency. A notable method described involves the reaction of acylazides with amino-thiadiazoles, leading to various urea derivatives confirmed through techniques such as IR, ^1H NMR, and elemental analysis, showcasing a diverse approach to synthesizing these molecules (Li & Chen, 2008).
Molecular Structure Analysis
The molecular structure of thiadiazol-urea derivatives is characterized by X-ray diffraction, revealing a nearly planar molecular conformation. This planarity is crucial for the formation of dimers through paired N-H···O hydrogen bonds and the establishment of π-π interactions. Such structural features underline the compound's potential interactions and stability (Xin, 2006).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including those with nucleophilic nitrogen atoms, leading to the formation of new thiadiazolylureas. The reactivity, facilitated by the thiadiazole dioxide ring, demonstrates the compound's versatility in synthesizing biologically active molecules. The formation of new compounds through these reactions has been confirmed by spectroscopic methods and structural analysis (Caram et al., 2004).
Physical Properties Analysis
The physical properties, such as crystal structure and solubility, are influenced by the compound's molecular geometry. The planar configuration of the urea group, coupled with intramolecular hydrogen bonding, contributes to the compound's solubility and crystalline nature. These properties are essential for understanding the compound's behavior in various solvents and under different conditions (Tan et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules and stability, are crucial for its application in synthesis and biological activity. Studies have shown that thiadiazol-urea derivatives exhibit significant biological activities, such as fungicidal properties, which are attributed to their chemical structure and the presence of specific functional groups (Tan Xiao-hong, 2006).
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
A study on the reactivity of 1,2,5-thiadiazole derivatives with nucleophiles has shed light on the chemical behavior of thiadiazolyl ureas, highlighting their potential for forming new compounds through addition reactions. This research provides foundational knowledge for synthesizing novel derivatives with potential applications in materials science and organic synthesis (Caram et al., 2004).
Agricultural Applications
Research into urea compounds containing pyrimidine and 1,3,4-thiadiazole rings has explored their herbicidal activities. These compounds, designed and synthesized for agricultural use, have shown moderate inhibitory activities against certain plant species, suggesting potential utility in weed control (Sheng Zilian, 2014).
Methodological Advancements
A novel method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation has been developed. This efficient approach enhances the synthesis process, potentially facilitating the production of these compounds for various applications (Kejian Li & Wenbin Chen, 2008).
Antioxidant Activity
A series of new thiazole analogues possessing urea, thiourea, and selenourea functionality have been synthesized and evaluated for their in vitro antioxidant activity. Some compounds exhibited potent activity, suggesting their potential as antioxidant agents (M. V. Bhaskara Reddy et al., 2015).
Energy Applications
The use of organo-sulfur compounds, including derivatives of 1,3,4-thiadiazole, as redox couples in sensitization-based solar cells presents a novel application. This approach, utilizing metal-free polymer counter electrodes, highlights the potential of thiadiazole derivatives in renewable energy technologies (M. Rahman et al., 2018).
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S2/c1-18-8-5-4-7(6-9(8)19-2)13-10(17)14-11-15-16-12(20-3)21-11/h4-6H,1-3H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGERNDFXFPUXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

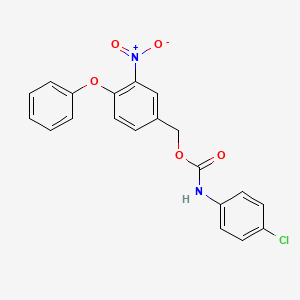
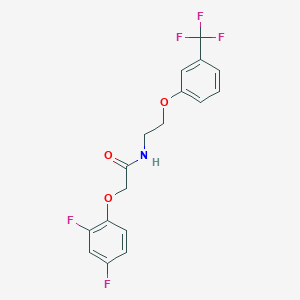
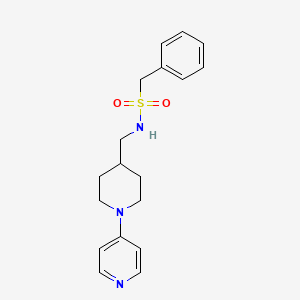
![4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid](/img/structure/B2485017.png)
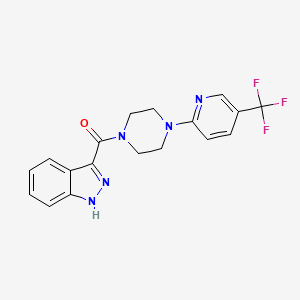
![2-[[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2485021.png)
![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2485022.png)

![4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2485024.png)
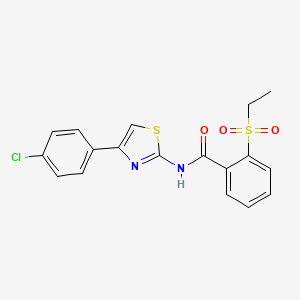

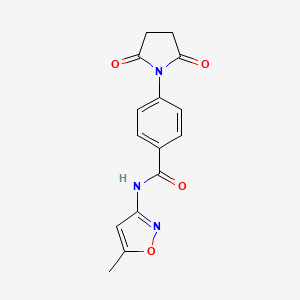
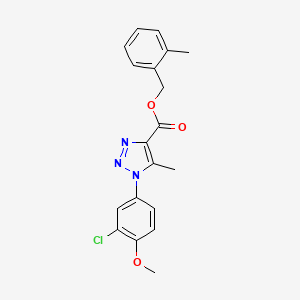
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea](/img/structure/B2485032.png)